molecular formula C8H7F3N2O B1459663 2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide CAS No. 1260214-26-3

2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide

Cat. No.: B1459663
CAS No.: 1260214-26-3
M. Wt: 204.15 g/mol
InChI Key: FZKIFUDRSIEUKF-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide” is a chemical compound with the molecular formula C8H7F3N2O . It contains a total of 21 bonds: 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7F3N2O/c1-5-6(3-2-4-12-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.15 and 190.12 g/mol , respectively. It has a topological polar surface area of 42 Ų .

Scientific Research Applications

Synthetic Organic Chemistry and Medicinal Applications

Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents, highlighting the importance of structural manipulation for achieving desired chemical properties. Studies have shown the development of various N-acyl derivatives to serve as chemoselective acylation reagents, which are crucial in synthetic chemistry for the production of pharmaceuticals and complex organic molecules (Kondo & Murakami, 2001). This underscores the potential of compounds like 2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide in pharmaceutical synthesis and drug design, where modifications of molecular structures can lead to new drugs with targeted therapeutic effects.

Environmental Toxicology and Degradation Studies

The environmental fate and degradation of acetamide and related compounds have been studied, providing insights into the environmental impact of these chemicals. Research has focused on the degradation pathways, environmental persistence, and toxicological effects of acetamide derivatives (Kennedy, 2001). Such studies are essential for understanding how this compound and similar compounds might behave in the environment and their potential risks to ecosystems and human health.

Advanced Oxidation Processes for Water Treatment

The degradation of contaminants in water through advanced oxidation processes (AOPs) has been a significant area of research. Studies have examined the degradation of various compounds, producing by-products that can have implications for water quality and treatment technologies (Qutob et al., 2022). Research in this domain may offer insights into the potential use of this compound in environmental chemistry, especially in the context of water purification and the study of fluorinated compounds' environmental impacts.

Future Directions

The future directions for “2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide” and its derivatives are promising. They are expected to find many novel applications due to their unique physicochemical properties .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5-6(3-2-4-12-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKIFUDRSIEUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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